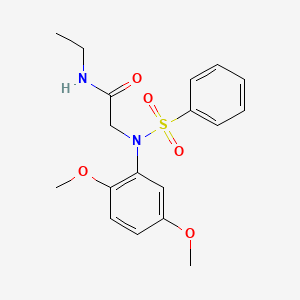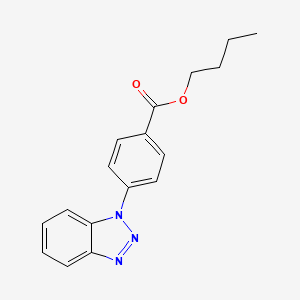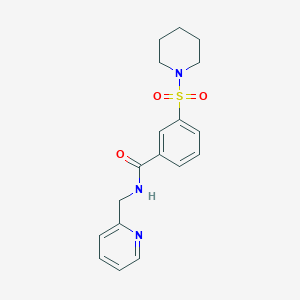
N~2~-(2,5-dimethoxyphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,5-dimethoxyphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPEG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPEG is a member of the family of amide-based compounds that have been found to have a wide range of biological activities.
作用机制
The mechanism of action of DPEG is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. DPEG has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Additionally, DPEG has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPEG have been extensively studied in vitro and in vivo. In vitro studies have shown that DPEG can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. In vivo studies have shown that DPEG can inhibit tumor growth in mice, reduce inflammation in animal models of arthritis, and protect against oxidative stress in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using DPEG in lab experiments is its specificity for cancer cells. DPEG has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. This makes it a potentially safer and more effective alternative to traditional chemotherapeutic agents, which often have toxic side effects. However, one limitation of using DPEG in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on DPEG. One area of research is to further elucidate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another area of research is to optimize the synthesis of DPEG to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of DPEG in animal models and clinical trials. Finally, there is a need for more research on the potential applications of DPEG in other diseases beyond cancer, such as arthritis and neurodegenerative disorders.
合成方法
The synthesis of DPEG involves the reaction between 2,5-dimethoxybenzaldehyde and N-ethylglycine in the presence of a base. The resulting Schiff base is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with phenylsulfonyl chloride to give the final product, DPEG. The synthesis of DPEG has been reported in several research articles, and the purity of the product is typically confirmed using analytical techniques such as NMR and HPLC.
科学研究应用
DPEG has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DPEG has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition to its anti-cancer properties, DPEG has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-19-18(21)13-20(26(22,23)15-8-6-5-7-9-15)16-12-14(24-2)10-11-17(16)25-3/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGJBWMDYWKEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5227269.png)
![N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227276.png)
![N-(2,4-dimethoxybenzyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5227291.png)

![2-(5-bromo-2-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5227320.png)
![1-allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227329.png)
![(cyclopropylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5227332.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide](/img/structure/B5227333.png)

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B5227346.png)

![N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5227357.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5227359.png)
